Structural Symmetry Differentiation: Bis(Phenylpiperazino) vs. Mono(Phenylpiperazino) and Azido Analogs
The target compound (C25H30N6S, MW 446.61) possesses two identical 4-phenylpiperazin-1-yl groups at positions 4 and 6 of the pyrimidine core, yielding a symmetric bis-phenylpiperazino architecture . Its closest commercially cataloged analog is 4-azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine (CAS 339017-94-6, MW 327.41), which replaces one phenylpiperazino group with an azido substituent, reducing the molecular weight by approximately 119 Da and eliminating the symmetric bis-piperazine character . A further comparator, 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine, bears only a single phenylpiperazino group and an unsubstituted 6-position [1]. No direct head-to-head bioactivity comparison data for these analogs are publicly available in the peer-reviewed literature. The differentiation is therefore based on structural topology: the bis-phenylpiperazino arrangement doubles the number of protonatable nitrogen atoms and aromatic phenyl rings, which is expected to alter hydrogen-bonding capacity, lipophilicity (cLogP), and target-binding geometry relative to mono-substituted or mixed-substituent analogs. This inference is supported by class-level SAR from piperazinylpyrimidine kinase inhibitor patents, where the number and nature of piperazine substituents dictate which kinase subfamily is engaged [2].
| Evidence Dimension | Molecular weight and substitution topology |
|---|---|
| Target Compound Data | MW 446.61 g/mol; C25H30N6S; symmetric bis(4-phenylpiperazin-1-yl) substitution at pyrimidine 4- and 6-positions; methylsulfanyl at 2-position |
| Comparator Or Baseline | Comparator 1: CAS 339017-94-6 – MW 327.41 g/mol; azido at 4-position, single phenylpiperazino at 6-position. Comparator 2: 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine – single phenylpiperazino, unsubstituted 6-position |
| Quantified Difference | ΔMW = +119.20 g/mol vs. CAS 339017-94-6; symmetric bis-piperazine vs. mono-piperazine or mixed substituent topology. Quantitative bioactivity difference: not available from primary sources |
| Conditions | Structural comparison based on CAS registry data and chemical databases; no common assay context available |
Why This Matters
The symmetric bis-phenylpiperazino topology represents a structurally distinct starting point for SAR exploration, and procurement decisions must account for the fact that mono-substituted or mixed-substituent analogs cannot serve as experimental proxies for binding or functional assays without validation.
- [1] EvitaChem (structural reference only). 2-(methylsulfanyl)-4-(4-phenylpiperazin-1-yl)pyrimidine – mono-phenylpiperazino analog. Note: biological claims from this source are not used; only structural registry data referenced. View Source
- [2] Shallal, H. & Russu, W. Abstract 3579: Discovery and anticancer preclinical evaluation of novel piperazinylpyrimidine derivatives. Cancer Res. 2010; 70(8_Supplement): 3579. Available at: https://aacrjournals.org/cancerres/article/70/8_Supplement/3579/564299/ View Source
